1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide
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Overview
Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a diethylcarbamodithioate moiety attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that compounds containing the trifluoromethyl group have been instrumental in many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
It is known that trifluoromethylpyridine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the development of fluorinated organic chemicals, which this compound is a part of, is becoming an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloromethcathinone: A stimulant drug with a similar chloro group but different functional groups and applications.
3-chloromethcathinone: Another stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is unique due to its combination of a pyridine ring with chloro, trifluoromethyl, and diethylcarbamodithioate groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2S2/c1-3-17(4-2)10(18)19-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMEAFTGYHVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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